molecular formula C21H22FN3OS B4711633 3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B4711633
M. Wt: 383.5 g/mol
InChI Key: KZNPZOTUBCZSNN-UHFFFAOYSA-N
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Description

3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole typically involves multiple steps. One common method includes the cyclization of appropriate hydrazinecarbothioamides with acyl chlorides, followed by S-alkylation with 2-fluorobenzyl halides . The reaction conditions often require an alkaline medium and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole exhibits unique properties due to the presence of the cyclopentyloxy and fluorobenzyl groups. These substituents can enhance its biological activity and selectivity, making it a promising candidate for further research and development.

Properties

IUPAC Name

3-(4-cyclopentyloxyphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS/c1-25-20(15-10-12-18(13-11-15)26-17-7-3-4-8-17)23-24-21(25)27-14-16-6-2-5-9-19(16)22/h2,5-6,9-13,17H,3-4,7-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNPZOTUBCZSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2F)C3=CC=C(C=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
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3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
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3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
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3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
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3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
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3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

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